3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with amino, cyano, isopropyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the pyrrole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyano-1-isopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1H-pyrrole-2-carboxylic acid
- 4-Nitro-1H-pyrrole-2-carboxylic acid
- 4-Bromo-1H-pyrrole-2-carbonitrile
Uniqueness
The combination of amino, cyano, isopropyl, and carboxylic acid groups provides a versatile scaffold for further functionalization and derivatization .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-4-cyano-1-propan-2-ylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-5(2)12-4-6(3-10)7(11)8(12)9(13)14/h4-5H,11H2,1-2H3,(H,13,14) |
InChI Key |
QRLDPQSWNXDCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=C1C(=O)O)N)C#N |
Origin of Product |
United States |
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